molecular formula C7H5ClN2O B13690072 3-Amino-7-chlorobenzisoxazole

3-Amino-7-chlorobenzisoxazole

Cat. No.: B13690072
M. Wt: 168.58 g/mol
InChI Key: AMJZWERXISLURQ-UHFFFAOYSA-N
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Description

3-Amino-7-chlorobenzisoxazole is a heterocyclic compound that belongs to the benzisoxazole family. Benzisoxazoles are known for their diverse biological activities and are used as scaffolds in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-7-chlorobenzisoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloronitrobenzene with hydroxylamine to form 2-chloro-3-nitrobenzisoxazole, which is then reduced to this compound . The reaction conditions often include the use of reducing agents such as iron powder or catalytic hydrogenation.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-7-chlorobenzisoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-7-chlorobenzisoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-7-chlorobenzisoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with neurotransmitter receptors in the brain, leading to its antipsychotic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-5-chlorobenzisoxazole
  • 3-Amino-7-fluorobenzisoxazole
  • 3-Amino-7-bromobenzisoxazole

Uniqueness

3-Amino-7-chlorobenzisoxazole is unique due to the specific positioning of the amino and chloro groups on the benzisoxazole ring. This unique structure contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

7-chloro-2,1-benzoxazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-5-3-1-2-4-6(5)10-11-7(4)9/h1-3H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMJZWERXISLURQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(ON=C2C(=C1)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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